2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting ethyl acetate with an appropriate amine under acidic or basic conditions.
Introduction of Furan and Thiophene Rings: The furan and thiophene rings can be introduced through nucleophilic substitution reactions, where the amine group reacts with furan-3-ylmethyl chloride and thiophen-2-ylmethyl chloride, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The furan and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-3-carboxylic acid derivatives, while reduction could produce furan-3-ylmethanol derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. For instance:
Pharmacological Action: It might interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The compound’s reactivity could be influenced by the electron-donating or withdrawing effects of the furan and thiophene rings.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with the furan ring in a different position.
2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide: Similar structure but with the thiophene ring in a different position.
Uniqueness
The unique combination of furan and thiophene rings in 2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide might confer distinct electronic properties, making it valuable for specific applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-2-17-11-14(16)15(8-12-5-6-18-10-12)9-13-4-3-7-19-13/h3-7,10H,2,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZHZJIGYUFBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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